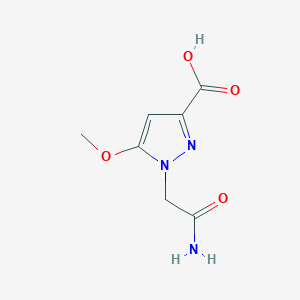

1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

CAS No.: 1263207-37-9

Cat. No.: VC20153121

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263207-37-9 |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | 1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13) |

| Standard InChI Key | TWMVYSRIPHSOEX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=NN1CC(=O)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound has the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its IUPAC name, 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, reflects the presence of:

-

A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

-

A methoxy group (-OCH₃) at position 5.

-

A carboxylic acid group (-COOH) at position 3.

-

A 2-amino-2-oxoethyl side chain (-NH₂-C(=O)-CH₂-) attached to the pyrazole’s nitrogen at position 1 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1263207-37-9 | |

| Molecular Formula | C₇H₉N₃O₄ | |

| Molecular Weight | 199.16 g/mol | |

| Purity (Commercial) | ≥98% (HPLC) | |

| Melting Point | Not reported | – |

| Solubility (Water) | Not reported | – |

Synthesis and Manufacturing

Synthetic Routes

Though explicit details for 1263207-37-9 are unavailable, analogous pyrazole-carboxylic acids are typically synthesized via:

-

Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core.

-

Functionalization: Introduction of the methoxy group via alkylation (e.g., methyl iodide) and the 2-amino-2-oxoethyl side chain through nucleophilic substitution or amidation .

-

Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile/carboxamide .

Table 2: Common Reagents in Pyrazole Derivative Synthesis

| Reagent | Role | Example Use Case |

|---|---|---|

| Hydrazine hydrate | Cyclocondensation agent | Pyrazole ring formation |

| Methyl iodide | Methoxy group introduction | Alkylation at position 5 |

| Glycine derivatives | 2-Amino-2-oxoethyl side chain | Amidation reactions |

Industrial Production

Commercial suppliers like Dayang Chem (Hangzhou) Co., Ltd. and Chemlyte Solutions offer the compound in kilogram-scale quantities, indicating established manufacturing protocols . Specifications include:

-

Purity: ≥98% (HPLC).

-

Storage: Dry, dark, and ventilated conditions.

-

Transportation: Air or ocean shipping compliant with chemical safety regulations .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s bifunctional groups (carboxylic acid and carboxamide) make it a valuable building block for:

-

Peptide mimetics: Incorporation into protease inhibitors or receptor ligands.

-

Heterocyclic hybrids: Fusion with quinazolines, triazoles, or thiadiazoles to enhance bioactivity .

Future Directions

Research Opportunities

-

Crystallography: Resolve the compound’s 3D structure to guide drug design.

-

ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.

-

Target Identification: Screen against kinases, GPCRs, or ion channels.

Industrial Scaling

Optimization of:

-

Green Chemistry: Catalytic methods to reduce waste.

-

Cost-Effective Synthesis: Novel routes using continuous flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume